molecular formula C7H15N2O2P B2833288 Ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate CAS No. 1199573-97-1

Ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate

Cat. No. B2833288
M. Wt: 190.183
InChI Key: YVCPVGCJBLPBPU-UHFFFAOYSA-N
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Description

Ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate, also known as ACP, is a chemical compound that has been widely studied for its potential applications in scientific research. ACP is a member of the phosphinic acid family and is commonly used as a precursor for the synthesis of other phosphinic acid derivatives.

Scientific research applications

NMR and X-ray Crystallographic Studies

Ethyl {(3-hydroxypropyl)-aminomethyl}phenylphosphinates, closely related to the compound of interest, have been synthesized and characterized by NMR and X-ray crystallography. These compounds demonstrate potential in the development of novel heterocyclic compounds through intramolecular esterification and reactions with formaldehyde, highlighting their significance in synthetic organic chemistry and materials science (E. González-Juárez et al., 2006).

Corrosion Inhibition

Ethyl hydrogen [(methoxyphenyl)(methylamino) methyl]phosphonate derivatives have been synthesized and shown to exhibit corrosion inhibition efficiency on mild steel in acidic solutions. This illustrates the application of phosphinate derivatives in protecting metals against corrosion, offering potential uses in industrial maintenance and preservation (M. Djenane et al., 2019).

Synthetic Applications

A novel synthesis route for ethyl 4-(aminomethyl) benzyl (methyl) phosphinate, a compound structurally similar to the one of interest, has been reported. This protocol highlights the potential use of such compounds in the preparation of phosphinate derivatives, serving as intermediates in the synthesis of complex organic molecules (D. Ding & G. Yan, 2012).

Biochemical Applications

Research on S-adenosylmethionine (SAM) and its role in methylation processes sheds light on the potential biochemical applications of related phosphinate compounds. SAM's involvement in the synthesis of critical biological molecules suggests that ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate could play a role in similar biochemical pathways, including the synthesis of biotin, modified nucleosides in tRNAs, and polyamines (M. Fontecave et al., 2004).

properties

IUPAC Name

2-amino-4-[ethoxy(methyl)phosphoryl]butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N2O2P/c1-3-11-12(2,10)5-4-7(9)6-8/h7H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCPVGCJBLPBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C)CCC(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N2O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate

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